1-[(Prop-1-en-2-yl)oxy]dodecane
Description
1-[(Prop-1-en-2-yl)oxy]dodecane is a branched ether compound consisting of a dodecane (C₁₂H₂₅) backbone linked to a prop-1-en-2-yloxy group (CH₂=C(CH₃)-O-). Its molecular formula is C₁₅H₃₀O, with a molecular weight of 226.40 g/mol. The propenyloxy group introduces unsaturation, which may influence its chemical reactivity, solubility, and applications.
Properties
CAS No. |
52169-28-5 |
|---|---|
Molecular Formula |
C15H30O |
Molecular Weight |
226.40 g/mol |
IUPAC Name |
1-prop-1-en-2-yloxydodecane |
InChI |
InChI=1S/C15H30O/c1-4-5-6-7-8-9-10-11-12-13-14-16-15(2)3/h2,4-14H2,1,3H3 |
InChI Key |
XSYWFEMDEVMTDC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC(=C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Prop-1-en-2-yl)oxy]dodecane typically involves the reaction of dodecanol with propylene oxide under basic conditions. The reaction can be represented as follows:
C12H25OH+CH2=CH-CH3→C12H25O-CH2-CH=CH2
This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which acts as a catalyst to facilitate the formation of the ether bond.
Industrial Production Methods
On an industrial scale, the production of 1-[(Prop-1-en-2-yl)oxy]dodecane may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reactants and optimized reaction conditions, such as temperature and pressure, is crucial to achieve high yields and product purity.
Chemical Reactions Analysis
Types of Reactions
1-[(Prop-1-en-2-yl)oxy]dodecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the prop-1-en-2-yl group to a single bond, forming saturated ethers.
Substitution: The alkoxy group can participate in nucleophilic substitution reactions, leading to the formation of different ether derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical for reducing double bonds.
Substitution: Nucleophiles such as halides (e.g., NaBr) can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Dodecanoic acid and propylene oxide derivatives.
Reduction: Saturated ethers such as 1-[(propyl)oxy]dodecane.
Substitution: Various ether derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(Prop-1-en-2-yl)oxy]dodecane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable emulsions.
Industry: Utilized in the production of surfactants and emulsifiers for various industrial applications.
Mechanism of Action
The mechanism of action of 1-[(Prop-1-en-2-yl)oxy]dodecane involves its interaction with biological membranes and proteins. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect the function of membrane-bound proteins and enzymes, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Table 1. Comparative Analysis of 1-[(Prop-1-en-2-yl)oxy]dodecane and Analogues
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Key Properties | Applications |
|---|---|---|---|---|---|
| 1-[(Prop-1-en-2-yl)oxy]dodecane | C₁₅H₃₀O | 226.40 | Ether (unsaturated) | Moderate volatility, unsaturated backbone | Surfactant, synthesis intermediate |
| 1-Methoxyoctadecane | C₁₉H₄₀O | 284.52 | Ether (saturated) | High hydrophobicity, low volatility | Lubricants, surfactants |
| 1-Chlorododecane | C₁₂H₂₅Cl | 204.78 | Halide (chlorine) | Reactive, polar | Alkylating agent, organic synthesis |
| 1-Iodododecane | C₁₂H₂₅I | 296.23 | Halide (iodine) | High density, weak C-I bond | Cross-coupling reactions |
| Dodecyl Acetate | C₁₄H₂₈O₂ | 228.37 | Ester | Hydrolyzable, fragrant | Fragrances, emulsifiers |
| Dodecyl Hydrogen Sulfate | C₁₂H₂₅SO₄H | ~290 (estimated) | Sulfate ester | Water-soluble, anionic | Detergents, shampoos |
Research Findings
- Volatility Considerations: The dodecane overlay method, used in microbial taxane recovery, faces evaporation issues with dodecane .
- Functional Group Reactivity : Halogenated dodecanes (e.g., 1-Chlorododecane) exhibit higher reactivity than ethers, making them preferred for alkylation but requiring stricter safety protocols .
- Stability : Ethers like the target compound are more hydrolytically stable than esters (e.g., dodecyl acetate), which degrade under acidic/basic conditions .
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